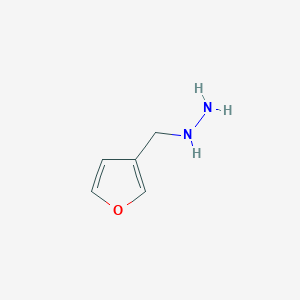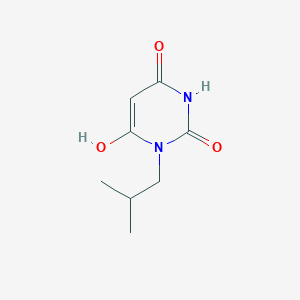
4-(3-Iodopropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Iodopropyl)morpholine is an organic compound with the molecular formula C7H14INO It is a morpholine derivative where an iodine atom is attached to the third carbon of a propyl chain, which is in turn connected to the nitrogen atom of the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodopropyl)morpholine typically involves the reaction of morpholine with 1,3-diiodopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the 1,3-diiodopropane, displacing an iodine atom and forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Iodopropyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 4-propylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include 4-(3-azidopropyl)morpholine, 4-(3-thiocyanatopropyl)morpholine, and 4-(3-methoxypropyl)morpholine.
Oxidation: Products include this compound N-oxide.
Reduction: The major product is 4-propylmorpholine.
Applications De Recherche Scientifique
4-(3-Iodopropyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a radiolabeling agent for tracking biological processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-Iodopropyl)morpholine depends on its specific application. In biological systems, it may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity.
Comparaison Avec Des Composés Similaires
4-(3-Iodopropyl)morpholine can be compared with other morpholine derivatives, such as:
4-(3-Chloropropyl)morpholine: Similar structure but with a chlorine atom instead of iodine. It is less reactive due to the lower electronegativity of chlorine.
4-(3-Bromopropyl)morpholine: Contains a bromine atom, which is more reactive than chlorine but less than iodine.
4-(3-Fluoropropyl)morpholine: Contains a fluorine atom, which is the least reactive among the halogens but can form strong hydrogen bonds.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate for various chemical transformations.
Propriétés
Formule moléculaire |
C7H14INO |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
4-(3-iodopropyl)morpholine |
InChI |
InChI=1S/C7H14INO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 |
Clé InChI |
LLNMNNABUOJSNQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


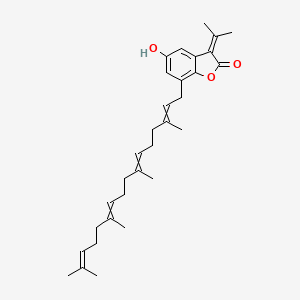
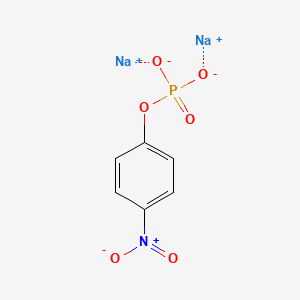
![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
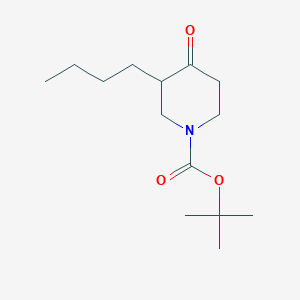
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
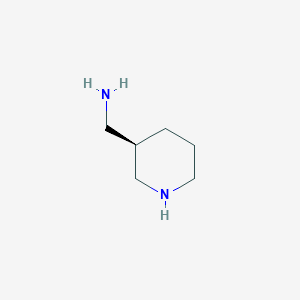
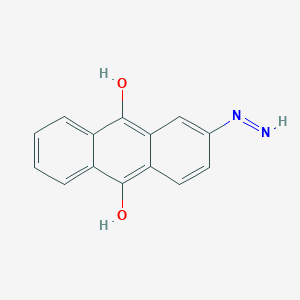


![3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12435861.png)
